Species-Specific Glucuronidation: Human vs. Rat
The formation of fosinopril glucuronide is a human-specific metabolic pathway. In vitro metabolism studies using human and rat liver microsomes demonstrate that glucuronidation of fosinopril was observed with human liver microsomes but was completely absent when using rat liver microsomes [1]. In contrast, the active metabolite fosinoprilat was formed in both species. This represents a qualitative, species-specific difference in the metabolic fate of fosinopril.
Rat: Not detected
| Evidence Dimension | In vitro formation of glucuronide metabolite |
|---|---|
| Target Compound Data | Detected (present) |
| Comparator Or Baseline | Fosinoprilat (SQ 27,519): Detected in both human and rat liver microsomes |
| Quantified Difference | Qualitative difference: Fosinopril glucuronide detected in human, but not in rat, liver microsomes. Fosinoprilat detected in both. |
| Conditions | Human and rat liver microsomes incubated with fosinopril, analyzed by UHPLC/Q-TOF-MS |
Why This Matters
This species-specific pathway establishes that the rat is an unsuitable model for studying the formation, clearance, and potential toxicity of this glucuronide metabolite, making the reference standard essential for all human-relevant preclinical and clinical investigations.
- [1] Uutela P, Monto M, Iso-Mustajärvi I, Madetoja M, Yliperttula M, Ketola RA. Identification of metabolites of fosinopril produced by human and rat liver microsomes with liquid chromatography–mass spectrometry. Eur J Pharm Sci. 2014 Mar 12;53:86-94. doi: 10.1016/j.ejps.2013.12.009. PMID: 24365260. View Source
